molecular formula C13H19O10P B1194749 Salicin 6-phosphate

Salicin 6-phosphate

Cat. No.: B1194749
M. Wt: 366.26 g/mol
InChI Key: FSJKOMDYZYBBLV-UJPOAAIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salicin 6-phosphate, with the molecular formula C₁₃H₁₉O₁₀P and a molecular weight of 366.26 g/mol, is a key biochemical reagent for studying bacterial carbohydrate metabolism . This compound is a phosphorylated beta-glucoside that serves as a defining substrate for investigating the mechanism of 6-phospho-beta-glucosidases (EC 3.2.1.86), enzymes belonging to glycoside hydrolase families 1 and 4 . In research applications, Salicin 6-phosphate is primarily used to elucidate the catalytic activity and structural specificity of phospho-beta-glucosidases from lactic acid bacteria and other microorganisms . It plays a central role in the phosphotransferase system (PTS), a major bacterial pathway for carbohydrate uptake and phosphorylation . The compound has been successfully employed in X-ray crystallography studies to determine enzyme-ligand complexes, enabling researchers to map active site architecture and substrate recognition elements, as demonstrated in studies with enzymes from Streptococcus mutans and Lactobacillus plantarum . Researchers value this compound for its utility in probing glycolysis-related pathways and the phosphotransferase system in microbiological systems . This product is intended For Research Use Only and is not approved for human or therapeutic use.

Properties

Molecular Formula

C13H19O10P

Molecular Weight

366.26 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H19O10P/c14-5-7-3-1-2-4-8(7)22-13-12(17)11(16)10(15)9(23-13)6-21-24(18,19)20/h1-4,9-17H,5-6H2,(H2,18,19,20)/t9-,10-,11+,12-,13-/m1/s1

InChI Key

FSJKOMDYZYBBLV-UJPOAAIJSA-N

SMILES

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Phosphorylation via the Phosphotransferase System (PTS)

Salicin 6-phosphate is synthesized through the PTS-mediated transport of salicin into the cytoplasm. This reaction couples sugar translocation with phosphorylation:

ReactionSubstratesProductsEnzymes/TransportersReferences
Phosphoenolpyruvate + salicin (periplasm) → Salicin 6-phosphate (cytosol) + pyruvatePhosphoenolpyruvate, salicinSalicin 6-phosphate, pyruvatePTS system EIIBC component (AscF)
  • Mechanism : The PTS system (notably AscF) transfers a phosphate group from phosphoenolpyruvate (PEP) to salicin during its transport across the cell membrane. This dual-function system enables energy-efficient substrate uptake .

  • Key Enzyme : AscF (UniProt ID: P24241) facilitates the phosphorylation and translocation of salicin, cellobiose, and arbutin .

Hydrolysis by 6-Phospho-Beta-Glucosidases

Once intracellular, salicin 6-phosphate undergoes hydrolysis to release metabolizable sugars and phenolic aglycones:

ReactionSubstratesProductsEnzymesReferences
Salicin 6-phosphate + H₂O → β-D-glucose 6-phosphate + salicyl alcoholSalicin 6-phosphateβ-D-glucose 6-phosphate, salicyl alcoholBglB, AscB, BglA
Salicin 6-phosphate + H₂O → β-D-glucose 1-phosphate + salicyl alcoholSalicin 6-phosphateβ-D-glucose 1-phosphate, salicyl alcoholNot explicitly identified
  • Enzymatic Specificity :

    • BglB (UniProt ID: P11988) and AscB (UniProt ID: P24240) hydrolyze salicin 6-phosphate into glucose 6-phosphate and salicyl alcohol .

    • BglA (UniProt ID: Q46829) exhibits broad substrate activity but primarily targets cellobiose derivatives .

  • Structural Basis : The β-glucosidase activity involves cleavage of the glycosidic bond, releasing glucose-phosphate and the phenolic moiety (salicyl alcohol) .

Cross-Feeding Interaction in Microbial Co-Cultures

Salicin 6-phosphate facilitates metabolic cross-talk between bacterial species. In a Rahnella aquatilisPseudomonas fluorescens co-culture:

OrganismRoleMetabolic OutcomeReferences
Rahnella aquatilisHydrolyzes salicin 6-phosphateProduces glucose 6-phosphate and excretes salicyl alcohol
Pseudomonas fluorescensUtilizes salicyl alcoholConverts salicyl alcohol into downstream metabolites (e.g., catechol)
  • Synergistic Pathway :

    • Rahnella degrades salicin 6-phosphate via BglB/AscB-like enzymes, releasing glucose 6-phosphate (used for glycolysis) and salicyl alcohol .

    • Salicyl alcohol is secreted and assimilated by Pseudomonas for growth, highlighting interspecies resource partitioning .

Additional Reactions Involving Protein Interactions

Salicin 6-phosphate participates in phosphotransfer reactions with histidine kinases:

ReactionSubstratesProductsEnzymesReferences
Protein N(pi)-phospho-L-histidine + salicin ↔ Protein histidine + salicin 6-phosphatePhosphorylated protein, salicinDephosphorylated protein, salicin 6-phosphatePTS-associated histidine kinases
  • Biological Role : This reversible reaction modulates PTS activity and sugar transport efficiency .

Comparison with Similar Compounds

Structural Similarities and Differences

Salicin 6-phosphate shares structural homology with other phosphorylated glycosides and hexose phosphates. Key comparable compounds include:

Table 1: Structural Comparison of Salicin 6-Phosphate and Analogues
Compound Molecular Formula Substituents Pathway Association
Salicin 6-phosphate C₁₃H₁₇O₉P β-glucosyl, salicyl alcohol Shikimate, glycolysis
Arbutin 6-phosphate C₁₂H₁₅O₉P β-glucosyl, hydroquinone Glycolysis, stress response
Glucose 6-phosphate C₆H₁₃O₉P Hexose, phosphate at C6 Glycolysis, pentose phosphate
β-D-Fructose 6-phosphate C₆H₁₃O₉P Ketose, phosphate at C6 Glycolysis, gluconeogenesis
D-Glucosamine 6-phosphate C₆H₁₄NO₈P Amino group at C2 Hexosamine biosynthesis

Key Observations :

  • Backbone Variation: Salicin 6-phosphate and arbutin 6-phosphate are glycosides with aromatic aglycones (salicyl alcohol vs. hydroquinone), while glucose 6-phosphate and fructose 6-phosphate are monosaccharide phosphates .
  • Phosphorylation Site : All compounds feature a phosphate group at the C6 position, enabling participation in kinase-mediated metabolic reactions .

Metabolic Roles and Pathways

Table 2: Functional Comparison in Metabolic Contexts
Compound Primary Metabolic Role Associated Pathways Organisms/Conditions
Salicin 6-phosphate Intermediate in salicin catabolism Shikimate, glycolysis Rahnella aquatilis, stressed plants
Arbutin 6-phosphate Stress metabolite, precursor to hydroquinone Glycolysis, antioxidant synthesis Salt-tolerant soybeans
Glucose 6-phosphate Central metabolite in energy metabolism Glycolysis, pentose phosphate, glycogen synthesis Ubiquitous in eukaryotes/prokaryotes
β-D-Fructose 6-phosphate Glycolytic intermediate, precursor to fructose 1,6-bisphosphate Glycolysis, gluconeogenesis Universal in carbohydrate metabolism
D-Glucosamine 6-phosphate Precursor for amino sugar biosynthesis Hexosamine pathway, chitin synthesis Fungi, bacteria, animals

Functional Insights :

  • Salicin 6-Phosphate : Uniquely links secondary plant metabolism (shikimate pathway) to glycolysis via its role in microbial salicin degradation. Its transient intracellular presence (undetected in supernatants) suggests rapid conversion to G6P .
  • Arbutin 6-Phosphate: Analogous to salicin 6-phosphate but linked to hydroquinone production, enhancing stress tolerance in plants .
  • Glucose 6-Phosphate : A universal hub metabolite, contrasting with salicin 6-phosphate’s specialized role in niche pathways .

Q & A

Q. What are reliable methods to detect and quantify salicin 6-phosphate in biological samples?

Salicin 6-phosphate can be detected using enzymatic assays coupled with chromatographic techniques. For example:

  • HPLC Analysis : Use reversed-phase HPLC with trifluoroacetic acid (TFA) and acetonitrile gradients. Monitor retention times against standards, as demonstrated in salicin ester analyses .
  • Enzymatic Hydrolysis : Incubate samples with β-glucosidase to hydrolyze salicin 6-phosphate into salicyl alcohol and glucose 6-phosphate. Quantify products via spectrophotometry or mass spectrometry .
  • Sample Preparation : Ensure proper cell lysis and metabolite extraction (e.g., cold methanol/water mixtures) to prevent degradation. Filter supernatants to remove interfering proteins .

Q. How is salicin 6-phosphate synthesized or isolated for experimental use?

Salicin 6-phosphate is typically derived enzymatically from salicin via phosphorylation. Key steps include:

  • Enzymatic Phosphorylation : Use purified kinases (e.g., hexokinase) in vitro with ATP as a phosphate donor. Monitor reaction progress using TLC or HPLC .
  • Metabolic Engineering : In microbial systems (e.g., E. coli), engineer pathways to express salicin transporters and kinases. Validate synthesis via LC-MS and isotopic labeling .

Q. What are the primary metabolic pathways involving salicin 6-phosphate?

Salicin 6-phosphate is a key intermediate in phenolic glycoside metabolism:

  • Hydrolysis : Cleaved by phosphatases or β-glucosidases into salicyl alcohol and glucose 6-phosphate, linking it to glycolysis and secondary metabolite biosynthesis .
  • Bacterial Degradation : In Pseudomonas-Rahnella co-cultures, salicin 6-phosphate is intracellularly metabolized, requiring optimized lysis protocols for detection .

Advanced Research Questions

Q. How can metabolic network modeling resolve contradictions in salicin 6-phosphate detection?

Discrepancies (e.g., absence in extracellular samples) may arise due to rapid intracellular processing. Strategies include:

  • Compartment-Specific Analysis : Separate intracellular and extracellular fractions immediately post-harvest. Use quenching agents (e.g., liquid nitrogen) to halt enzymatic activity .
  • Computational Flux Analysis : Apply integer programming models to map reaction networks. For example, model host-pathway interactions to identify bottlenecks in salicin 6-phosphate accumulation .

Q. What experimental conditions optimize salicin 6-phosphate stability in long-term studies?

Stability depends on storage and handling:

  • Temperature : Store at ≤ -20°C in anhydrous conditions to prevent hydrolysis. Lyophilize samples for extended storage .
  • Buffering : Use phosphate-free buffers (e.g., Tris-HCl) to avoid unintended enzymatic reactions. Include protease/phosphatase inhibitors during extraction .

Q. How do co-culture systems enhance salicin 6-phosphate utilization studies?

Co-cultures (e.g., Pseudomonas with Rahnella) mimic natural metabolic interactions:

  • Division of Labor : Design systems where one strain phosphorylates salicin, and another processes downstream metabolites. Monitor cross-feeding via isotopic tracing .
  • Gene Knockout Validation : Use CRISPR/Cas9 to disrupt competing pathways (e.g., glucose 6-phosphate dehydrogenases) and redirect flux toward salicin 6-phosphate .

Q. What advanced techniques validate salicin 6-phosphate’s role in enzyme kinetics?

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity of salicin 6-phosphate to kinases/phosphatases. Compare with analogs (e.g., glucose 6-phosphate) to assess specificity .
  • Molecular Dynamics Simulations : Model interactions between salicin 6-phosphate and active sites of β-glucosidases. Identify residues critical for substrate recognition .

Methodological Best Practices

  • Data Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw chromatograms, enzyme lot numbers, and strain genotypes .
  • Contradiction Resolution : When results conflict with literature (e.g., undetected extracellular salicin 6-phosphate), validate extraction protocols and consider species-specific pathway variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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